4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine, also known as EPPTB, is a potent inhibitor of protein kinase R (PKR). PKR is an important regulator of cellular responses to viral infection, stress, and inflammation. EPPTB has been shown to have potential therapeutic applications in the treatment of viral infections, autoimmune diseases, and cancer.
作用機序
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine binds to the kinase domain of PKR and prevents its activation by double-stranded RNA (dsRNA). PKR activation leads to the phosphorylation of eIF2α, which inhibits protein synthesis and promotes apoptosis. 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine prevents this process by binding to the kinase domain and inhibiting its activity.
Biochemical and Physiological Effects:
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of several viruses, including hepatitis C virus, human immunodeficiency virus, and Zika virus. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine is its specificity for PKR inhibition. This allows for the study of the specific effects of PKR inhibition on cellular processes. However, 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine has limitations in terms of its solubility and stability, which can affect its efficacy in in vivo studies.
将来の方向性
Future research on 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine could focus on its potential therapeutic applications in the treatment of viral infections, autoimmune diseases, and cancer. Additionally, further studies could investigate the effects of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine on other cellular processes and signaling pathways. The development of more stable and soluble analogs of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine could also improve its efficacy in in vivo studies.
合成法
The synthesis of 4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine involves several steps, including the reaction of 6-ethyl-4-chloro-pyrimidine with piperazine, followed by the reaction of the resulting compound with 2-methyl-6-(4-pyridyl)pyridine-4-ol and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The final product is obtained through purification and characterization by various analytical techniques.
科学的研究の応用
4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activation of PKR and prevent the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is involved in the regulation of protein synthesis. This inhibition can lead to the suppression of viral replication, as well as the modulation of immune responses and inflammation.
特性
IUPAC Name |
4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-3-15-11-16(20-13-19-15)24-7-9-25(10-8-24)17-12-18(23-14(2)22-17)26-6-4-5-21-26/h4-6,11-13H,3,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEHDMBSASFUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。